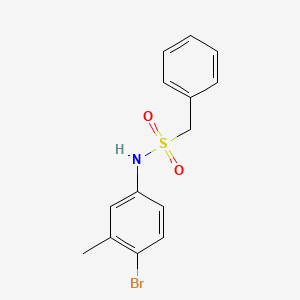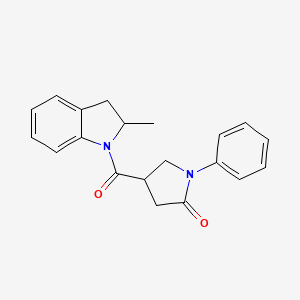![molecular formula C22H20FN5O4S B14960980 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960980.png)
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a pyrimidinylsulfamoyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the pyrimidinylsulfamoyl intermediate: This step involves the formation of the pyrimidinylsulfamoyl group through nucleophilic substitution reactions.
Coupling of intermediates: The final step involves the coupling of the fluorophenyl and pyrimidinylsulfamoyl intermediates with a pyrrolidine carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its biological activity, particularly its ability to inhibit certain enzymes and proteins involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific type of cancer and the cellular context .
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic that contains a sulfonamide group and is used to treat bacterial infections.
Pyrazole-sulfonamide derivatives: These compounds have shown significant antitumor activity and are structurally similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H20FN5O4S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O4S/c1-14-10-11-24-22(25-14)27-33(31,32)19-8-4-17(5-9-19)26-21(30)15-12-20(29)28(13-15)18-6-2-16(23)3-7-18/h2-11,15H,12-13H2,1H3,(H,26,30)(H,24,25,27) |
InChI Key |
WRKFVKWDKINNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
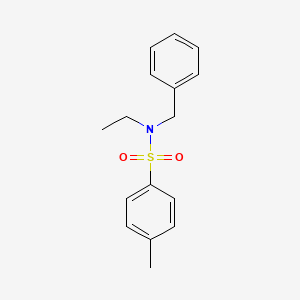
![N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
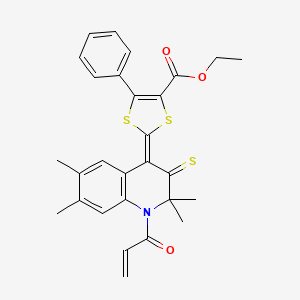
![Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14960974.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14960984.png)
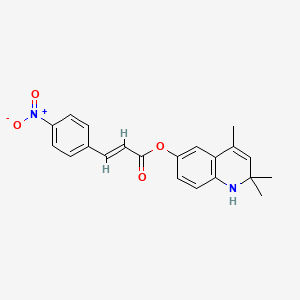
![4-(Biphenyl-4-ylcarbonyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14960993.png)
![Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14960998.png)
![4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961004.png)
